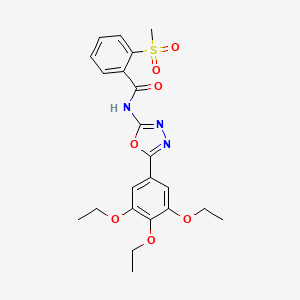

2-(甲基磺酰基)-N-(5-(3,4,5-三乙氧基苯基)-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

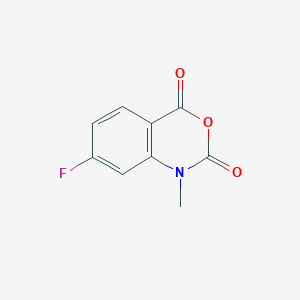

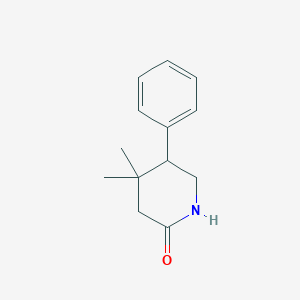

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, suggests potential for interesting chemical behavior. The three ethoxy groups on the phenyl ring could contribute to the compound’s solubility properties .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The oxadiazole ring might be susceptible to reactions with nucleophiles or electrophiles, and the ethoxy groups could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the ethoxy groups might make it more soluble in organic solvents, while the polar groups could allow for some degree of solubility in polar solvents .科学研究应用

抗癌活性

- 合成了取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,并评价了其对多种癌细胞系的抗癌活性。一些化合物表现出中等至优异的抗癌活性,其中一些衍生物显示的活性高于参考药物依托泊苷 (Ravinaik 等,2021)。

抗菌和抗氧化特性

- 4,5-二氢-1,3,4-恶二唑-2-硫酮的衍生物对金黄色葡萄球菌表现出良好的抗菌活性,并具有强大的抗氧化活性,突出了其在医学应用中的潜力 (Karanth 等,2019)。

抗菌和抗结核剂

- 新型磺酰衍生物表现出显着的抗菌、抗真菌和抗结核活性,为开发新的治疗剂提供了一条有前景的途径 (Kumar 等,2013)。

COVID-19 药物研究

- 对磺胺衍生物的抗疟活性进行的研究揭示了其在 COVID-19 药物研究中的潜在用途。计算计算和分子对接研究支持了它们在靶向 SARS-CoV-2 中的应用 (Fahim 和 Ismael,2021)。

农业中的抗菌活性

- 含有 1,3,4-恶二唑部分的砜衍生物对水稻细菌性叶枯病表现出良好的抗菌活性,表明它们在农业应用中的潜力。一种特定的衍生物,2-(甲基磺酰基)-5-(4-氟苯基)-1,3,4-恶二唑,表现出有效的体内抗菌活性,并被发现可以增强植物对该疾病的抵抗力 (Shi 等,2015)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been shown to interact with insulin signaling pathways .

Mode of Action

For instance, 3,4′,5-Trimethoxy-trans-stilbene, a related compound, has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .

Biochemical Pathways

The compound may affect the insulin and Nrf2 signaling pathways, as suggested by studies on related compounds . These pathways play crucial roles in glucose metabolism and oxidative stress response, respectively. Activation of these pathways can lead to enhanced glycogen synthesis, glucose consumption, and antioxidant enzyme activity .

Pharmacokinetics

Related compounds have been administered orally in studies, suggesting potential oral bioavailability .

Result of Action

The compound’s action could potentially result in improved insulin sensitivity and glucose tolerance, as well as reduced oxidative stress, based on studies on related compounds . These effects could be beneficial in conditions such as diabetes and obesity.

属性

IUPAC Name |

2-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-5-29-16-12-14(13-17(30-6-2)19(16)31-7-3)21-24-25-22(32-21)23-20(26)15-10-8-9-11-18(15)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGMDXJQLWNVED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

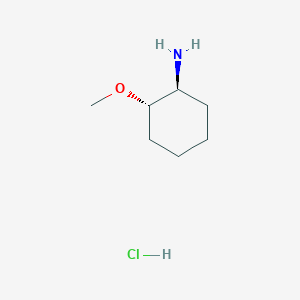

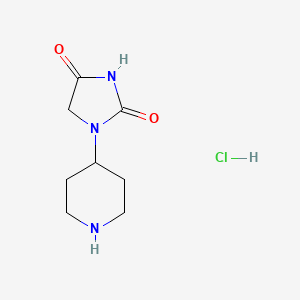

![(3R,3aR,6R,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B2393055.png)

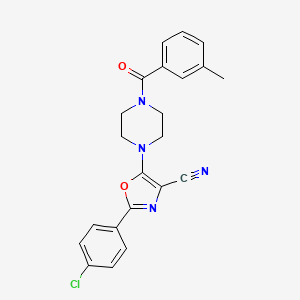

![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)

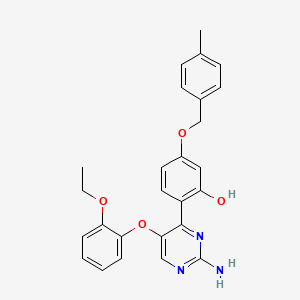

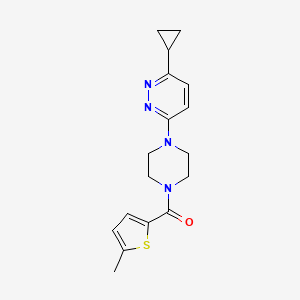

![11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2393066.png)

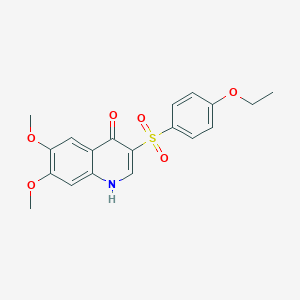

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)